tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1374655-42-1 . It has a molecular weight of 227.3 . The compound is stored at a temperature of -10°C and is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is “this compound” and its InChI code is "1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4,5)9(13)8-14/h8-9H,6-7H2,1-5H3" .Physical and Chemical Properties Analysis
The compound has a molecular weight of 227.3 . It is stored at a temperature of -10°C and is in liquid form .Scientific Research Applications
1. Anticancer Drug Synthesis
tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is a crucial intermediate in the synthesis of small molecule anticancer drugs. Its synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions. This compound is integral in developing drugs targeting dysfunctional signaling in cancer, particularly the PI3K/AKT/mTOR pathway (Zhang, Ye, Xu, & Xu, 2018).
2. Synthesis of Chiral Compounds
tert-Butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, another related compound, is used as a chiral auxiliary in dipeptide synthesis. It enables the preparation of enantiomerically pure compounds, demonstrating its utility in the synthesis of complex organic molecules with specific stereochemistry (Studer, Hintermann, & Seebach, 1995).
3. Intermediate in Homochiral Amino Acid Synthesis
Methyl (2 R)-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate has been used in the hydroformylation process to yield important intermediates for the synthesis of homochiral amino acid derivatives. These derivatives are valuable in the synthesis of biologically active compounds (Kollár & Sándor, 1993).
4. Structural Characterization and Synthesis Methods
The structural characterization of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate provides insights into the synthesis and analysis of such compounds. X-ray diffraction studies play a crucial role in confirming their molecular structure, essential for understanding their properties and potential applications (Naveen et al., 2007).
5. Novel Macrocyclic Inhibitors Development
The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, a highly functionalized 2-pyrrolidinone, has been demonstrated. Its utility is shown in the development of a series of novel macrocyclic Tyk2 inhibitors, contributing to advancements in therapeutic agents (Sasaki et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for the compound is “Warning” and it has hazard statements H315, H319, and H335 . The precautionary statements for the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
tert-butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4,5)9(13)8-14/h8-9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFWBGWFDJMEGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1C=O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374655-42-1 | |
Record name | tert-butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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